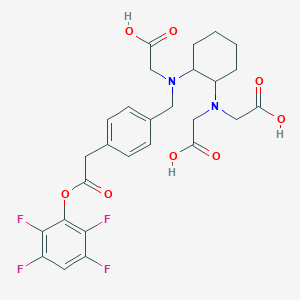

(+/-)-H3Resca-tfp

Description

Contextualization of Restrained Complexing Agents (RESCA) in Bioconjugation

Restrained Complexing Agents (RESCA) represent a category of chelating molecules designed to facilitate the coordination of metal ions or radioisotopes with biomolecules medchemexpress.commdpi.comnih.govresearchgate.netnih.govresearchgate.netdiva-portal.orgresearchgate.net. These agents are particularly valuable in bioconjugation strategies, where they are covalently attached to proteins, peptides, or other biologically active molecules. The primary advantage of RESCA lies in its ability to complex with radionuclides, such as the aluminum mono[18F]fluoride ([18F]{AlF}2+) species, under mild reaction conditions, often at room temperature mdpi.comnih.govresearchgate.netspringernature.come-century.us. This characteristic is vital for preserving the structural integrity and biological activity of heat-sensitive biomolecules, including antibodies, nanobodies, and peptides, which are frequently employed as targeting vectors in molecular imaging mdpi.comnih.govresearchgate.netspringernature.come-century.us. The acyclic pentadentate ligand structure of RESCA, typically featuring an N2O3 coordination set, contributes to its efficient chelation capabilities researchgate.nete-century.usresearchgate.net.

Overview of (+/-)-H3Resca-tfp as a Key Bifunctional Chelator Precursor

This compound is a specific derivative of the RESCA chelator, distinguished by the presence of a tetrafluorophenyl (TFP) ester group medchemexpress.comspringernature.commedchemexpress.com. This TFP ester moiety serves as an activated functional group, rendering this compound a potent bifunctional chelator precursor. Its bifunctional nature allows it to act as a bridge, enabling the conjugation of the RESCA chelator to biomolecules through amine coupling reactions medchemexpress.comnih.govspringernature.commedchemexpress.comresearchgate.netacs.orgacs.orgacs.org. This conjugation typically targets the N-terminus or the ε-amino groups of lysine (B10760008) residues present in proteins and peptides medchemexpress.comnih.govspringernature.commedchemexpress.comresearchgate.netacs.orgacs.orgacs.org.

The process involves reacting the activated TFP ester of this compound with the amino groups on the biomolecule, forming a stable amide bond. This results in a RESCA-modified biomolecule, such as RESCA-conjugated Human Serum Albumin (HSA) nih.govresearchgate.net, nanobodies mdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.net, or Affibody molecules nih.govdiva-portal.orgresearchgate.net. For instance, conjugation of this compound to human serum albumin (HSA) has been reported to yield a chelator-to-protein ratio of 3, with no observed aggregates or degradation of the protein nih.gov. The availability of this compound as a chemical reagent facilitates its widespread use in research and development for creating these crucial bioconjugates medchemexpress.commedchemexpress.comconju-probe.comchematech-mdt.comchematech-mdt.com.

Significance in the Development of Fluorine-18 (B77423) Radiotracers for Molecular Imaging

The development of Positron Emission Tomography (PET) radiotracers is heavily reliant on the efficient incorporation of radionuclides, with fluorine-18 (18F) being a radionuclide of choice due to its favorable nuclear characteristics, including a relatively long half-life (109.8 minutes) and low positron energy, which translates to excellent image resolution nih.govspringernature.comacs.orgacs.orgresearchgate.net. The Al18F-RESCA method, utilizing this compound as the chelator precursor, has revolutionized the radiolabeling process for 18F.

This method allows for a one-pot, rapid labeling procedure, typically performed at room temperature, which is critical for maintaining the integrity of heat-sensitive biomolecules mdpi.comnih.govresearchgate.netdiva-portal.orgspringernature.come-century.usacs.orgresearchgate.net. By conjugating this compound to a targeting biomolecule, researchers can then efficiently complex the resulting conjugate with the [18F]AlF species. This approach has led to the development of numerous 18F-labeled radiotracers with high radiochemical yields (RCY) and radiochemical purity (RCP), often achieved within short synthesis times (e.g., 30-35 minutes) springernature.come-century.usresearchgate.netnih.gov.

Examples of successful radiotracers developed using this methodology include [18F]AlF-RESCA-HSA for blood pool imaging nih.govresearchgate.net, [18F]AlF-RESCA-NbV4m119 nanobodies for targeted imaging researchgate.netnih.gov, and [18F]AlF-RESCA-IL2 for T cell tracking snmjournals.org. The Al18F-RESCA method offers significant advantages over older radiolabeling techniques that might require harsher conditions, thereby expanding the scope of biomolecules that can be effectively labeled for PET imaging applications mdpi.comresearchgate.netspringernature.come-century.us. The apparent molar activities achieved with this method range from moderate (12–17 GBq/µmol) to good (80–85 GBq/µmol), depending on the starting activity of 18F- springernature.commedchemexpress.comacs.orgacs.orgacs.org.

Data Table: Examples of this compound Conjugation and 18F Radiolabeling Outcomes

The following table summarizes key outcomes from studies employing this compound for the development of 18F-labeled radiotracers.

| Targeting Biomolecule | Conjugation Strategy | Resulting Radiotracer | Typical RCY (%) | Typical RCP (%) | Synthesis Time (approx.) | Key Reference(s) |

| Human Serum Albumin (HSA) | Amine coupling with this compound | [18F]AlF-RESCA-HSA | High | High | < 30 min | nih.govresearchgate.net |

| Nanobody (e.g., NbV4m119) | Amine coupling with this compound | [18F]AlF-RESCA-NbV4m119 | High | High | < 35 min | researchgate.netnih.gov |

| Interleukin-2 (IL2) | Amine coupling with this compound | [18F]AlF-RESCA-IL2 | 2.4 ± 1.6 | > 95% | 90 min | snmjournals.org |

| Anti-HER2 sdAb (5F7) | Amine coupling with this compound | [18F]AlF-RESCA-5F7 | 20 (decay-corr.) | > 95% | ~ 30 min | e-century.us |

| Affibody Molecules | Amine coupling with this compound | [18F]AlF-RESCA-Affibody | 35–55 (non-decay-corr.) | > 98% | ~ 30 min | springernature.com |

RCY: Radiochemical Yield; RCP: Radiochemical Purity. Values can vary based on specific experimental conditions and starting activity.

Compound List

this compound

Restrained Complexing Agent (RESCA)

Aluminum mono[18F]fluoride ([18F]{AlF}2+)

Human Serum Albumin (HSA)

Nanobody (e.g., NbV4m119)

Interleukin-2 (IL2)

Anti-HER2 sdAb (5F7)

Affibody Molecules

RESCA-maleimide (RESCA-Mal)

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H28F4N2O8 |

|---|---|

Molecular Weight |

584.5 g/mol |

IUPAC Name |

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid |

InChI |

InChI=1S/C27H28F4N2O8/c28-17-10-18(29)26(31)27(25(17)30)41-24(40)9-15-5-7-16(8-6-15)11-32(12-21(34)35)19-3-1-2-4-20(19)33(13-22(36)37)14-23(38)39/h5-8,10,19-20H,1-4,9,11-14H2,(H,34,35)(H,36,37)(H,38,39) |

InChI Key |

GKFBSFKLJKSHSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)N(CC2=CC=C(C=C2)CC(=O)OC3=C(C(=CC(=C3F)F)F)F)CC(=O)O)N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for +/ H3resca Tfp

Chemical Synthesis Pathways of (+/-)-H3Resca-tfp

The synthesis of this compound is a multi-step process that begins with the formation of the core H3Resca chelator, followed by the activation of its carboxylic acid moiety with a tetrafluorophenyl (TFP) group.

Synthesis Procedures from Precursor Compounds

The synthesis of the restrained complexing agent (RESCA) chelator, H3Resca, can be achieved through a convergent synthetic route. While the specific details for the racemic mixture are proprietary, a practical synthesis for a stereoisomer, (1R,2R)-RESCA, provides insight into the likely pathway. The general approach involves the construction of the acyclic pentadentate ligand with an N2O3 coordinative set of donor atoms. researchgate.netnih.gov This core structure contains carboxylic acid groups that are essential for chelating metal ions.

Once the (+/-)-H3Resca chelator is synthesized, it is converted to its amine-reactive tetrafluorophenyl ester derivative. This is typically achieved by reacting the carboxylic acid group of H3Resca with 2,3,5,6-tetrafluorophenol (B1216870) in the presence of a coupling agent such as a carbodiimide.

Stereochemical Considerations in Synthesis

The designation "(+/-)" indicates that H3Resca-tfp is produced as a racemic mixture, containing equal amounts of two enantiomers. The synthesis of the core chelator from achiral precursors without the use of chiral catalysts or resolving agents naturally leads to this racemic form.

However, the development of synthetic routes to specific stereoisomers, such as (1R,2R)-RESCA-TFP, highlights the importance of stereochemistry in the application of these chelators. researchgate.net The separation of enantiomers from a racemic mixture can be challenging due to their identical physical properties. This can be achieved through techniques such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Alternatively, stereoselective synthesis, which employs chiral starting materials or catalysts, can be used to produce a single enantiomer directly.

Derivatization Approaches for Tetrafluorophenyl Ester Activation

The tetrafluorophenyl (TFP) ester is an active ester used to facilitate the conjugation of the H3Resca chelator to biomolecules via amine coupling. glpbio.commedchemexpress.com This derivatization activates the carboxylic acid group of the chelator, making it susceptible to nucleophilic attack by the primary or secondary amine groups present on proteins, peptides, or other targeting vectors. nih.gov

The formation of the TFP ester involves the reaction of the carboxylic acid of (+/-)-H3Resca with 2,3,5,6-tetrafluorophenol. A common method for this transformation is the use of a carbodiimide, such as diisopropylcarbodiimide (DIC), in an anhydrous organic solvent like dimethylformamide (DMF). nih.gov The TFP ester is chosen over other active esters, like N-hydroxysuccinimide (NHS) esters, due to its increased stability, particularly under the slightly basic conditions often required for efficient amine coupling. researchgate.netnih.gov TFP esters are less susceptible to spontaneous hydrolysis, which is a competing side reaction that can reduce the efficiency of the conjugation process. researchgate.netnih.gov

Purification Methodologies for this compound

Rigorous purification and characterization are essential to ensure the quality and reactivity of the synthesized this compound.

Chromatographic Techniques for Purity Enhancement

Chromatographic methods are central to the purification of this compound and its conjugates. For the final bifunctional chelator, preparative high-performance liquid chromatography (HPLC) is a suitable technique for achieving high purity. Both normal-phase and reverse-phase HPLC can be employed to separate the desired product from unreacted starting materials, coupling agents, and any side products.

For the purification of biomolecules conjugated with H3Resca, size-exclusion chromatography (SEC) is frequently used. nih.govresearchgate.net This technique separates molecules based on their size, effectively removing unconjugated H3Resca-tfp and other small molecules from the much larger protein or peptide conjugate. Gel filtration columns, such as PD-10 desalting columns, are commonly utilized for this purpose. nih.gov

Table 1: Chromatographic Techniques in the Synthesis and Application of H3Resca Derivatives

| Technique | Application | Purpose |

| Preparative HPLC | Purification of this compound | Isolate the pure active ester from reaction mixture. |

| Size-Exclusion Chromatography (SEC) | Purification of H3Resca-biomolecule conjugates | Separate the large conjugate from small molecule reactants. nih.govresearchgate.net |

| Reverse-Phase HPLC (RP-HPLC) | Purity analysis | Determine the purity of the final this compound product. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Track the progress of the synthesis and esterification reactions. nih.gov |

Spectroscopic and Analytical Characterization of Synthesized Compound

A suite of spectroscopic and analytical techniques is used to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The spectra are expected to conform to the reference structure of H3Resca-tfp. chematech-mdt.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the compound, confirming the successful synthesis of the target molecule. researchgate.netcymitquimica.com For conjugates, ESI-time-of-flight (TOF)-high-resolution mass spectrometry (HRMS) can be used to estimate the chelator-to-protein ratio. nih.gov

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final compound. Commercial suppliers of (+)-H3Resca-TFP report purities of at least 95% as determined by this method. chematech-mdt.com

Table 2: Analytical Characterization of H3Resca Derivatives

| Analytical Method | Information Obtained | Reference |

| ¹H and ¹³C NMR | Structural confirmation | chematech-mdt.com |

| ESI-MS | Molecular weight determination | cymitquimica.com |

| ESI-TOF-HRMS | Chelator-to-protein ratio in conjugates | nih.gov |

| HPLC | Purity assessment | chematech-mdt.com |

Bioconjugation Chemistry of +/ H3resca Tfp with Biomolecules

Amine Coupling Mechanisms and Optimization

The primary mechanism for the bioconjugation of (+/-)-H3Resca-tfp involves the acylation of nucleophilic primary amine groups on a target biomolecule. This reaction results in the formation of a highly stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct. thermofisher.comnih.gov

Reaction with N-Terminus and ε-Amino Groups of Lysine (B10760008) Residues

Biomolecules such as proteins and peptides possess two main types of primary amines available for conjugation: the α-amine at the N-terminus of the polypeptide chain and the ε-amino group in the side chain of lysine residues. thermofisher.comtocris.com this compound is reactive towards both of these amine groups. medchemexpress.comresearchgate.net Due to their positive charge under physiological conditions, lysine residues are typically located on the exterior surface of proteins, making their ε-amino groups accessible for conjugation without significantly disrupting the protein's tertiary structure. researchgate.net

The non-specific nature of this reaction means that if a protein contains multiple lysine residues, a heterogeneous mixture of conjugates with the RESCA chelator attached at different positions and in varying numbers can be produced. thermofisher.com For example, human serum albumin (HSA) has 59 lysine residues, and the nanobody NbV4m119 possesses five, all of which are potential sites for reaction with this compound. thermofisher.comresearchgate.net The choice between targeting the N-terminus versus lysine residues can be influenced by adjusting reaction conditions, particularly pH, due to the different pKa values of the α-amino and ε-amino groups. tocris.com

Influence of Reaction Conditions on Conjugation Efficiency (e.g., pH, Temperature, Molar Excess)

The efficiency and outcome of the conjugation reaction are significantly influenced by several key parameters, including pH, temperature, and the molar ratio of reactants.

pH : The conjugation reaction with amine-reactive esters is highly pH-dependent. The reaction requires the amine to be in a non-protonated, nucleophilic state. springernature.com Therefore, the reaction is typically carried out at a neutral to slightly alkaline pH, generally between 7.2 and 9.0. researchgate.netuzh.ch A common choice for this is a sodium bicarbonate buffer at pH 8.6. thermofisher.com While higher pH increases the rate of the desired amine reaction, it also accelerates the competing hydrolysis of the TFP ester, which renders the reagent inactive. uzh.chmdpi.com However, TFP esters have been shown to be more stable against hydrolysis under basic conditions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider operational window. nih.gov

Temperature : Conjugation reactions are often performed at room temperature (20-25°C) or on ice (4°C). thermofisher.comuzh.ch Lower temperatures can help to minimize the rate of hydrolysis and other side reactions, potentially providing greater control over the conjugation process, though it may require longer incubation times. uzh.ch For instance, successful conjugations with this compound have been reported following incubation for 2-3 hours at room temperature. thermofisher.com Subsequent radiolabeling steps involving the RESCA chelator have been optimized at temperatures up to 60°C, indicating that the RESCA-biomolecule conjugate is stable across a range of temperatures. nih.gov

Molar Excess : To drive the reaction towards efficient conjugation, this compound is typically used in a molar excess relative to the biomolecule. The optimal molar ratio depends on the concentration of the protein and the desired degree of labeling. For protein concentrations above 5 mg/mL, a 10-fold molar excess may be sufficient, while more dilute solutions may require a 20- to 50-fold excess. uzh.ch In specific published examples, a 15-molar excess was used for conjugating Human Serum Albumin, and a 12-molar excess was used for the nanobody NbV4m119. thermofisher.com

| Biomolecule | Molar Excess of this compound | pH | Temperature | Incubation Time | Chelator/Protein Ratio | Reference |

|---|---|---|---|---|---|---|

| Human Serum Albumin (HSA) | 15-fold | 8.6 (0.05 M Sodium Bicarbonate) | Room Temperature | 2 hours | 3 | thermofisher.com |

| Nanobody (NbV4m119) | 12-fold | 8.6 (0.05 M Sodium Bicarbonate) | Room Temperature | 3 hours | 1.5 | thermofisher.comresearchgate.net |

Conjugation to Diverse Biomolecular Scaffolds

The amine-reactive nature of this compound allows for its application across a wide range of biomolecules that possess accessible primary amines.

Protein Conjugation (e.g., Human Serum Albumin)

Large proteins are common scaffolds for conjugation. Human Serum Albumin (HSA), a highly abundant and stable plasma protein with a molecular weight of 66.5 kDa, is an ideal vector for evaluating the in vivo properties of novel chelates. thermofisher.com The conjugation of this compound to HSA has been demonstrated to be highly efficient. In one study, reacting HSA with a 15-fold molar excess of this compound in a sodium bicarbonate buffer (pH 8.6) for 2 hours at room temperature resulted in a conjugate with an average of three RESCA chelators per HSA molecule, as determined by mass spectrometry. thermofisher.comspringernature.com The resulting (±)-H3Resca-HSA conjugate showed no signs of aggregation or degradation, indicating that the conjugation process is mild enough to preserve the structural integrity of the protein. thermofisher.com

Engineered Antibody Fragment Conjugation (e.g., Nanobodies, Affibodies, Diabodies, scFv)

Engineered antibody fragments are valuable targeting vectors for diagnostic and therapeutic applications due to their smaller size and favorable pharmacokinetics compared to full-size antibodies.

Nanobodies : These single-domain antibody fragments (VHHs) are small (around 15 kDa) and stable, making them excellent candidates for bioconjugation. The nanobody NbV4m119 was successfully conjugated with this compound using a 12-molar excess at pH 8.6 for 3 hours at room temperature. thermofisher.com This process yielded a (±)-H3Resca-NbV4m119 conjugate with an average chelator-to-protein ratio of 1.5, again without detectable degradation of the biomolecule. thermofisher.comresearchgate.net

Affibodies : Affibody molecules are small (6-7 kDa), stable, three-helix bundle proteins that can be engineered to bind with high affinity to various targets. The Al[18F]F-RESCA radiolabeling method has been successfully applied to Affibody molecules, which first requires the conjugation of the RESCA chelator to the Affibody scaffold. nih.gov This demonstrates the compatibility of the this compound conjugation chemistry with this class of engineered proteins.

Diabodies and scFv : Diabodies (~50 kDa) and single-chain variable fragments (scFv, ~27 kDa) are other widely used antibody fragments. While these scaffolds are crucial in bioconjugate research, their modification via random amine coupling must be approached with caution. The non-specific reaction with lysine residues could potentially occur within the antigen-binding site, leading to a loss of affinity and function. Consequently, site-specific conjugation methods that target engineered cysteines (thiol chemistry) or specific peptide tags are often preferred for these formats to ensure homogeneity and preserve biological activity. As such, specific examples of conjugating diabodies or scFvs with this compound via amine coupling are less prevalent in the literature.

Peptide and Ligand Conjugation

The conjugation of chelators to smaller peptides and ligands is a cornerstone of developing targeted radiopharmaceuticals. thermofisher.com The principles of amine coupling with this compound apply equally to these molecules, provided they contain a primary amine. This strategy is used to attach the RESCA chelator to peptide hormones, growth factors, or other receptor-targeting peptides for molecular imaging and therapy. thermofisher.com

Characterization of Bioconjugates

Following the conjugation of the bifunctional chelator this compound to biomolecules such as proteins or antibodies, a critical characterization process is undertaken to ensure the quality, purity, and integrity of the resulting conjugate. This step is essential before any subsequent radiolabeling and application. The characterization focuses on quantifying the degree of conjugation and verifying that the biomolecule has not been adversely affected by the chemical modification process.

Determination of Chelator-to-Biomolecule Ratio (e.g., ESI-TOF-HRMS Analysis)

A crucial parameter for a bioconjugate is the chelator-to-biomolecule ratio, which defines the average number of chelator molecules attached to a single biomolecule. This ratio can influence subsequent radiolabeling efficiency and the biological behavior of the final product. Electrospray Ionization Time-of-Flight High-Resolution Mass Spectrometry (ESI-TOF-HRMS) is a powerful analytical technique used to determine this ratio with high accuracy.

By comparing the mass of the unconjugated biomolecule with the mass of the purified conjugate, the mass difference can be attributed to the attached (+/-)-H3Resca moieties. This allows for the calculation of the average number of chelators per biomolecule.

In studies involving the conjugation of this compound, ESI-TOF-HRMS has been effectively employed to quantify the conjugation efficiency. For instance, when conjugated to the nanobody NbV4m119, a chelator-to-protein ratio of 1.5 was determined. nih.govresearchgate.net Similarly, conjugation to Human Serum Albumin (HSA) resulted in a chelator-to-protein ratio of 3. nih.gov These precise measurements are vital for ensuring batch-to-batch consistency and for understanding the properties of the immunoconjugate.

| Biomolecule | Chelator-to-Biomolecule Ratio | Analytical Method | Reference |

|---|---|---|---|

| NbV4m119 | 1.5 | ESI-TOF-HRMS | nih.govresearchgate.net |

| Human Serum Albumin (HSA) | 3 | ESI-TOF-HRMS | nih.gov |

Assessment of Conjugate Integrity and Absence of Aggregates/Degradation Products (e.g., SEC, Radio-HPLC, Radio-RPLC-HRMS)

The process of conjugating a chelator to a biomolecule can potentially lead to undesirable outcomes such as protein aggregation, fragmentation, or degradation. It is imperative to confirm that the structural and functional integrity of the biomolecule is preserved post-conjugation.

Size-Exclusion Chromatography (SEC) is a standard method used to assess the purity and integrity of bioconjugates. nih.gov This technique separates molecules based on their size. A single, sharp peak corresponding to the expected molecular weight of the conjugate indicates a homogenous product, while the appearance of earlier-eluting peaks would suggest the presence of aggregates. Conversely, later-eluting peaks could signify degradation products or fragments. Research findings for (+/-)-H3Resca-NbV4m119 and (+/-)-H3Resca-HSA conjugates confirmed that no aggregates or degradation products were detected via SEC analysis following the purification process. nih.govresearchgate.net

After radiolabeling the conjugate, radio-chromatographic techniques such as Radio-High-Performance Liquid Chromatography (Radio-HPLC) are employed to determine the radiochemical purity and stability of the final radiopharmaceutical. nih.gov These methods couple an HPLC system with a radioactivity detector, allowing for the separation and quantification of different radioactive species in a sample. For example, the analysis of the purified, radiolabeled (±)-[18F]AlF(RESCA)-HSA by SEC radio-chromatography showed a distinct peak at the expected retention time, confirming high radiochemical purity. researchgate.net The absence of extraneous radioactive peaks is critical to ensure that the radioactivity is solely associated with the intact, labeled bioconjugate. nih.govnih.gov

| Bioconjugate | Analytical Method | Finding | Reference |

|---|---|---|---|

| (±)-H3Resca-NbV4m119 | SEC | No aggregates or degradation products observed. | nih.govresearchgate.net |

| (±)-H3Resca-HSA | SEC | No aggregates or degradation products detected. | nih.gov |

| (±)-[18F]AlF(RESCA)-HSA | SEC Radio-chromatography | High radiochemical purity confirmed. | researchgate.net |

Radiochemistry and Radiolabeling with Fluorine 18 Via +/ H3resca Tfp

The Al¹⁸F-RESCA Radiolabeling Method

The Al¹⁸F-RESCA method is a chelator-based radiolabeling technique that combines the advantageous nuclear properties of fluorine-18 (B77423) with the straightforward chemistry of metal chelation nih.govresearchgate.netspringernature.com. This approach facilitates the direct labeling of sensitive biomolecules, overcoming many of the limitations associated with traditional ¹⁸F-labeling methods that often require harsh reaction conditions and multi-step procedures nih.govresearchgate.net. The core of this method lies in the stable complexation of the aluminum mono[¹⁸F]fluoride ({Al¹⁸F}²⁺) entity by the RESCA chelator, which is previously conjugated to a biomolecule of interest nih.gov.

Principles of Aluminum Fluoride Complexation

The fundamental principle of the Al¹⁸F radiolabeling method involves the strong bond formed between aluminum (Al³⁺) and fluoride (¹⁸F⁻) ions, which has a bond dissociation energy of over 670 kJ/mol nih.govnih.gov. This reaction first forms the aqueous aluminum mono[¹⁸F]fluoride cation, {[¹⁸F]AlF}²⁺ nih.govnih.govmdpi.com. The formation of this complex is highly dependent on pH, with an optimal range of approximately 4 to 5. nih.gov More acidic conditions tend to favor the formation of hydrofluoric acid ([¹⁸F]HF), while more basic conditions can lead to the precipitation of insoluble aluminum hydroxide species nih.gov.

Once formed, the {[¹⁸F]AlF}²⁺ core is then sequestered by a chelating agent that is covalently attached to a biomolecule nih.govmdpi.com. While traditional macrocyclic chelators like NOTA and NODA have been used for this purpose, they typically require elevated temperatures (100-120 °C) for efficient complexation nih.govresearchgate.netmdpi.com. The development of the restrained complexing agent (RESCA), an acyclic pentadentate ligand with an N₂O₃ donor set, revolutionized this process by enabling efficient chelation at room temperature nih.govfrontiersin.org. This acyclic nature is thought to lower the activation energy of the chelation process frontiersin.org.

Mild Radiolabeling Conditions (Room Temperature, Aqueous Medium)

A key advantage of the (+/-)-H3Resca-tfp system is its ability to facilitate radiolabeling under exceptionally mild conditions. The chelation of {[¹⁸F]AlF}²⁺ by RESCA-conjugated biomolecules proceeds efficiently at room temperature (approximately 20-25°C) in a simple aqueous medium nih.govspringernature.comnih.govfrontiersin.org. This is a significant departure from earlier Al¹⁸F methods that necessitated heating, often to temperatures that could denature or degrade sensitive proteins and peptides nih.govresearchgate.netfrontiersin.org.

The reaction is typically carried out in a buffered aqueous solution, often at a pH of around 4.6, which is compatible with the structural integrity of many biological molecules nih.govfrontiersin.orgnih.gov. The entire radiolabeling procedure is rapid, often completed within 30 to 35 minutes, from the elution of the fluorine-18 to the final purified product nih.govresearchgate.netnih.govresearchgate.netdiva-portal.org. These mild, aqueous, and rapid conditions make the Al¹⁸F-RESCA method particularly suitable for a wide range of biomolecules that would not withstand traditional radiolabeling techniques nih.govnih.govresearchgate.net.

One-Step Radiolabeling Advantages for Heat-Sensitive Biomolecules

The Al¹⁸F-RESCA method offers a streamlined, one-step "kit-based" approach to radiolabeling nih.govmdpi.comnih.gov. Once the biomolecule is conjugated with the RESCA chelator (a preliminary step), the radiolabeling itself is a single-pot reaction researchgate.netnih.gov. This eliminates the need for the multi-step syntheses and purifications often associated with prosthetic group-based ¹⁸F-labeling nih.govthno.orgnih.gov.

This one-step process is particularly beneficial for heat-sensitive biomolecules such as nanobodies, affibodies, and proteins like human serum albumin nih.govnih.gov. Traditional methods often expose these molecules to high temperatures, organic solvents, or extreme pH values, which can lead to denaturation and loss of biological function nih.govmdpi.comresearchgate.net. The ability to perform the labeling at room temperature in an aqueous buffer preserves the structural and functional integrity of these delicate molecules nih.govsnmjournals.org. This has broadened the scope of biomolecules that can be successfully labeled with fluorine-18 for PET imaging applications nih.govnih.gov.

Optimization of Radiolabeling Parameters

To ensure the successful and reproducible production of ¹⁸F-labeled radiopharmaceuticals using the this compound chelator, careful optimization of the radiolabeling parameters is essential. Key metrics for this optimization include the radiochemical yield (RCY) and radiochemical purity (RCP), as well as achieving a high apparent molar activity.

Radiochemical Yield (RCY) and Radiochemical Purity (RCP) Enhancement Strategies

Radiochemical yield is a measure of the efficiency of the radiolabeling reaction, while radiochemical purity indicates the proportion of the desired radiolabeled product in the final formulation. Several factors can be adjusted to enhance both RCY and RCP for the Al¹⁸F-RESCA method.

Temperature and Time: While the primary advantage of RESCA is its efficacy at room temperature, studies have shown that modest heating can improve radiochemical yields. For instance, in the labeling of RESCA-conjugated Affibody molecules, increasing the reaction temperature from room temperature to 37°C or higher resulted in improved RCYs nih.govdiva-portal.orgnih.gov. The optimal reaction time is typically short, often around 12 to 15 minutes, with longer incubation times not necessarily leading to significantly higher yields nih.govfrontiersin.orgnih.gov.

pH: The pH of the reaction medium is critical for the formation of the {[¹⁸F]AlF}²⁺ complex and its subsequent chelation. The optimal pH is generally maintained around 4.0 to 4.6 using buffers like sodium acetate nih.govnih.govfrontiersin.orgnih.gov.

Concentration of Reactants: The concentrations of the RESCA-conjugated biomolecule and the aluminum chloride (AlCl₃) solution are also important parameters. Sufficient amounts of the precursor are needed to drive the reaction forward, with studies using nanomolar quantities of the conjugated peptide or protein nih.govnih.gov.

Purification: High radiochemical purity, often exceeding 98%, is typically achieved through purification methods like size-exclusion chromatography (SEC) using columns such as NAP5 or Hitrap desalting columns, or by solid-phase extraction (SPE) nih.govresearchgate.netspringernature.comnih.govnih.gov. This step effectively removes any unreacted {[¹⁸F]AlF}²⁺ and other impurities nih.govnih.gov.

The combination of these strategies regularly allows for the production of Al¹⁸F-RESCA-labeled biomolecules with satisfactory to high radiochemical yields, often in the range of 35-63%, and excellent radiochemical purity nih.govresearchgate.netspringernature.comnih.gov.

| Biomolecule | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Reference |

|---|---|---|---|

| (±)-H3RESCA-HSA | 52-63% | >98% | nih.gov |

| Generic Proteins | 35-55% (non-decay corrected) | >98% | nih.govresearchgate.netspringernature.com |

| (±)-[¹⁸F]AlF-H3RESCA-FAPI | 86.1 ± 4.5% (non-decay corrected) | >95% | mdpi.com |

| [¹⁸F]AlF-RESCA-T4 | ~22.4% | >99% | snmjournals.org |

Apparent Molar Activity Achievement and Impact of Starting Activity

Apparent molar activity (Aₘ), defined as the amount of radioactivity per mole of the compound, is a crucial parameter for PET tracers, especially those targeting receptors with low densities. High molar activity is necessary to avoid saturation of the target sites with non-radioactive compound, which would reduce the imaging signal.

With the Al¹⁸F-RESCA method, the achievable apparent molar activity is directly influenced by the amount of starting fluorine-18 radioactivity. Using higher initial amounts of [¹⁸F]F⁻ generally leads to a higher apparent molar activity of the final product nih.govresearchgate.netspringernature.comresearchgate.net. Research has demonstrated that this method can produce radiolabeled proteins with moderate to good apparent molar activities. For example, depending on the starting activity of ¹⁸F⁻, values can range from 12-17 GBq/µmol to as high as 80-85 GBq/µmol nih.govresearchgate.netspringernature.comresearchgate.net. In some cases, molar activities exceeding 14.5 GBq/μmol have been reported mdpi.com. This scalability allows for the production of tracers suitable for a variety of preclinical and potentially clinical imaging applications thno.orgd-nb.info.

| Compound | Apparent Molar Activity (GBq/µmol) | Starting ¹⁸F⁻ Activity Dependence | Reference |

|---|---|---|---|

| Generic Al¹⁸F-labeled proteins | 12-17 | Moderate starting activity | nih.govresearchgate.netspringernature.comresearchgate.net |

| Generic Al¹⁸F-labeled proteins | 80-85 | Good starting activity | nih.govresearchgate.netspringernature.comresearchgate.net |

| [¹⁸F]AlF-H3RESCA-FAPI | >14.5 | Not specified | mdpi.com |

| [¹⁸F]AlF-3p-C-NETA-TATE | 22 | Relatively low starting activity | thno.org |

Reaction Kinetics and Time-Dependency

The radiolabeling of biomolecules conjugated with this compound (via the resulting RESCA chelator) with Aluminum Fluoride-18 (Al¹⁸F) is characterized by its rapid kinetics and efficiency at ambient or near-ambient temperatures. The reaction is typically a one-step aqueous procedure that is completed in a relatively short timeframe, making it highly advantageous for use with the short-lived fluorine-18 isotope.

Detailed research findings indicate that satisfactory radiochemical yields (RCY) can be achieved swiftly. For instance, the labeling of RESCA-conjugated human serum albumin (HSA) achieves a good RCY of 52-63% within just 12 minutes at room temperature (20-22 °C) and a pH of 4.6 nih.gov. Similarly, RESCA-derivatized nanobodies can be labeled at room temperature in approximately 12 minutes nih.gov. The entire process, including purification, can often be completed in under 30-35 minutes nih.gov.

The reaction kinetics are influenced by temperature. While the key advantage of the RESCA chelator is its ability to efficiently complex Al¹⁸F at room temperature, studies have shown that modest heating can improve radiochemical yields without compromising the integrity of most biomolecules. For example, in the labeling of RESCA-conjugated Affibody molecules, it was found that increasing the temperature from room temperature to 37 °C, 50 °C, or 60 °C improved the RCY nih.gov. A reaction time of 12 minutes at 60 °C was identified as an optimal condition for these molecules nih.gov. It was also noted that tripling the reaction time to 60 minutes at room temperature was required to achieve the same RCY as a 15-minute reaction at 37 °C, demonstrating a clear time-temperature dependency nih.gov.

The table below summarizes the reaction kinetics for Al¹⁸F labeling with RESCA-conjugated biomolecules under various conditions.

| Biomolecule | Temperature (°C) | Time (minutes) | pH | Radiochemical Yield (RCY) (non-decay corrected) |

| RESCA-HSA | 20-22 | 12 | 4.6 | 52-63% |

| RESCA-Nanobody | 20-22 | 12 | 4.5 | 35-55% |

| RESCA-Affibody | 60 | 12 | ~4.5 | Optimized Yield |

| RESCA-FAPI | Room Temp | 15 | 5.0 | ~92% (decay-corrected) |

Data compiled from multiple sources.

Comparative Radiochemistry Studies Involving this compound

The performance of the Al¹⁸F-RESCA labeling method has been extensively evaluated against other established radiolabeling strategies, highlighting its unique advantages, particularly for sensitive biological molecules.

Comparison with Macrocyclic Chelators (e.g., NOTA, DOTA)

The primary advantage of this compound over traditional macrocyclic chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for Al¹⁸F labeling is the significant difference in reaction temperature. Labeling NOTA-conjugated molecules with Al¹⁸F typically requires heating to high temperatures, often between 90-120 °C nih.govfrontiersin.org. These harsh conditions can be detrimental to the structural and functional integrity of heat-sensitive biomolecules such as proteins, antibodies, and peptides nih.gov.

In contrast, the RESCA chelator, with its acyclic and more flexible structure, facilitates the complexation of Al¹⁸F at room temperature or with only mild heating (e.g., 40 °C) nih.govacs.org. This mild-condition labeling is a defining feature of the Al¹⁸F-RESCA method. Studies have shown that comparable radiochemical yields can be achieved with RESCA at room temperature as with NOTA at 90-110 °C frontiersin.org.

Furthermore, the choice of chelator can influence the in vivo pharmacokinetic properties of the resulting radiotracer. Clinical and preclinical studies have shown that [¹⁸F]AlF-RESCA-labeled compounds can exhibit significantly lower kidney accumulation compared to their [¹⁸F]AlF-NOTA-labeled counterparts. This is attributed to the different net charges of the resulting complexes; the [¹⁸F]AlF-RESCA complex carries a negative net charge, which can lead to more favorable renal clearance profiles researchgate.net.

| Feature | This compound (RESCA) | Macrocyclic Chelators (NOTA/DOTA) |

| Reaction Temperature | Room Temperature (~20 °C) to mild heat (~60 °C) | High Temperature (90-120 °C) |

| Reaction Conditions | Aqueous, mild pH (~4.5) | Aqueous, mild pH (~4.0-4.5) |

| Suitability for Heat-Sensitive Molecules | High | Limited |

| Radiochemical Yield (RCY) | Comparable to NOTA under optimal conditions | Good to high, but requires heat |

| In Vivo Kidney Retention | Lower | Higher |

| Feature | This compound (Al¹⁸F-RESCA Method) | Prosthetic Group Approach |

| Number of Steps | One-step radiolabeling | Multi-step (synthesis, purification, conjugation) |

| Overall Synthesis Time | Short (< 35 minutes) | Long (1-3 hours) |

| Reaction Conditions for Biomolecule | Mild, aqueous | Varies, but conjugation step is typically mild |

| Radiochemical Yield (Overall) | Generally higher | Often moderate due to multi-step nature |

| Complexity | Low, suitable for kit formulation | High, requires more complex synthesis setup |

Dual Radiolabeling Potential with Other Radionuclides (e.g., 68Ga, 111In, 64Cu)

The design of the RESCA chelator, an acyclic pentadentate ligand with an N₂O₃ donor set, is specifically optimized for the chelation of the [Al¹⁸F]²⁺ complex under mild conditions nih.gov. While many biomolecules, such as Affibody molecules and peptides, are often labeled with other medically relevant radiometals like Gallium-68 (⁶⁸Ga), Indium-111 (¹¹¹In), and Copper-64 (⁶⁴Cu), this is typically achieved using different chelators that are well-established for these specific radionuclides nih.govresearchgate.net. For instance, DOTA and NOTA are commonly employed for labeling with ⁶⁸Ga and ¹¹¹In nih.govnih.gov.

Based on an extensive review of the available scientific literature, there are no published studies demonstrating the use of the this compound chelator for the radiolabeling of biomolecules with ⁶⁸Ga, ¹¹¹In, or ⁶⁴Cu. The research to date has focused exclusively on its application for the Al¹⁸F labeling method. Therefore, the dual radiolabeling potential of this compound with these other common radionuclides has not been demonstrated. The development of multimodal imaging agents, which can be labeled with different radionuclides for various imaging modalities (e.g., PET and SPECT), typically involves chelators known for their versatility in complexing a range of metal ions, a characteristic not yet reported for the RESCA chelator.

Preclinical Research and Evaluation of +/ H3resca Tfp Conjugates in Molecular Imaging

In Vitro Pharmacological Characterization

The initial evaluation of a novel molecular imaging agent involves a series of in vitro studies to characterize its pharmacological properties before proceeding to animal models. These assays determine the agent's affinity for its target, its behavior upon binding to cells, and its stability in biological fluids.

Receptor Binding Affinity Assays (e.g., Saturation Binding, Cell Binding)

To assess the target binding affinity of the tracer, saturation binding assays were performed using the [¹⁸F]AlF-RESCA-5F7 conjugate on HER2-positive SKOV3 human ovarian carcinoma cells. nih.gov The results of this assay determined the equilibrium dissociation constant (Kᵈ), a measure of the tracer's affinity for the HER2 receptor. The study found that [¹⁸F]AlF-RESCA-5F7 binds to the HER2 receptor with high affinity. nih.gov The calculated Kᵈ value was 3.3 nM. nih.gov

| Conjugate | Cell Line | Target Receptor | Assay Type | Kᵈ Value (nM) | 95% Confidence Interval (nM) |

|---|---|---|---|---|---|

| [¹⁸F]AlF-RESCA-5F7 | SKOV3 | HER2 | Saturation Binding | 3.3 | 2.5 - 4.4 |

Cellular Internalization Studies

Cellular internalization and retention studies were conducted to understand the kinetics of the [¹⁸F]AlF-RESCA-5F7 tracer after it binds to the HER2 receptors on SKOV3 cells. nih.gov The tracer demonstrated rapid binding to the cells, with uptake peaking within 15 minutes of incubation. nih.gov Following the initial binding, a significant portion of the tracer was internalized by the cancer cells. The internalization analysis revealed that after a 2-hour incubation period, approximately 45.6% of the cell-bound radioactivity was located inside the cells. nih.gov This indicates a substantial level of receptor-mediated endocytosis, an important characteristic for imaging agents designed to accumulate within tumor cells.

Serum and Plasma Stability Assessments

The stability of a radiotracer is crucial for its successful application in vivo, as degradation in the bloodstream can lead to loss of targeting and altered biodistribution. The in vitro stability of the Al¹⁸F-complex formed with RESCA-conjugated biomolecules has been shown to be high. nih.gov For the specific conjugate [¹⁸F]AlF-RESCA-5F7, its stability was assessed in its final formulation. nih.gov The radiochemical purity of the tracer remained above 95%, indicating high stability under the tested conditions. nih.gov

In Vivo Imaging and Biodistribution Studies in Animal Models

Following promising in vitro results, preclinical evaluation proceeds to in vivo studies using animal models to assess the tracer's performance in a complex biological system. These studies utilize advanced imaging techniques and quantitative tissue analysis to determine the tracer's biodistribution and tumor-targeting efficacy.

MicroPET/CT Imaging Modalities for Tracer Evaluation

MicroPET/CT imaging was used to visualize the in vivo distribution of [¹⁸F]AlF-RESCA-5F7 in nude mice bearing HER2-positive SKOV3 tumor xenografts. nih.gov The images demonstrated high and specific accumulation of the tracer in the tumors. nih.gov The tumor was clearly visible with high contrast as early as 30 minutes post-injection, and the uptake remained high for up to 2 hours. In contrast, mice in a blocking group, which were co-injected with an excess of unlabeled 5F7 antibody, showed significantly reduced tumor uptake, confirming that the accumulation was receptor-mediated. nih.gov The imaging studies also showed that the tracer was predominantly cleared through the renal system, with significant radioactivity observed in the kidneys and bladder. nih.gov

Ex Vivo Biodistribution Analysis in Various Organs and Tissues

To obtain quantitative data on the tracer's distribution, ex vivo biodistribution studies were performed on mice bearing SKOV3 xenografts at 2 hours post-injection. nih.gov Tissues and organs were harvested, weighed, and their radioactivity was measured. The results confirmed the findings from the PET imaging, showing the highest uptake in the tumor. nih.gov

The tumor uptake was recorded at 13.51 ± 2.05 percent of the injected dose per gram of tissue (%ID/g). nih.gov As expected from the imaging data, a very high uptake was observed in the kidneys (105.01 ± 14.53 %ID/g), confirming renal clearance as the primary excretion pathway. nih.gov Uptake in other major organs such as the blood, liver, spleen, and muscle was significantly lower, indicating favorable pharmacokinetics and good tumor-to-background contrast. nih.gov For instance, the tumor-to-muscle and tumor-to-blood ratios were calculated to be 38.6 and 10.8, respectively, at the 2-hour time point. nih.gov

| Organ/Tissue | Uptake (%ID/g ± SD) |

|---|---|

| Blood | 1.25 ± 0.17 |

| Liver | 1.43 ± 0.12 |

| Spleen | 0.47 ± 0.08 |

| Kidney | 105.01 ± 14.53 |

| Stomach | 0.31 ± 0.07 |

| Intestine | 0.60 ± 0.12 |

| Muscle | 0.35 ± 0.04 |

| Bone | 0.89 ± 0.11 |

| Tumor | 13.51 ± 2.05 |

Evaluation of Target-Specific Uptake and Non-Specific Retention

The preclinical evaluation of radiolabeled conjugates derived from the chelator (+/-)-H3Resca-tfp has demonstrated promising target-specific uptake in tumors with varying degrees of non-specific retention in other organs. The biodistribution of these conjugates is significantly influenced by the targeting moiety attached to the chelator.

One notable example is [¹⁸F]AlF-H3RESCA-FAPI , a fibroblast activation protein (FAP) targeted radiotracer. In preclinical studies using U87MG tumor-bearing mice, this tracer exhibited rapid accumulation in the tumor xenografts. A slow increase in tumor uptake was observed from 10 to 120 minutes post-injection, indicating good retention within the tumor. At 1-hour post-injection, the tumor uptake was 1.10 ± 0.12 %ID/g. Blocking studies, where an excess of unlabeled DOTA-FAPI-04 was co-injected, resulted in a significant reduction in tumor uptake to 0.05 ± 0.02 %ID/g, confirming the high specificity of the tracer for FAP. This study also revealed significant tumor-to-muscle and tumor-to-blood ratios of 4.40 ± 0.71 and 4.56 ± 1.18, respectively, further highlighting its target specificity. However, there was notable non-specific retention in the liver and intestines, where the tracer is primarily metabolized.

Another conjugate, [¹⁸F]AlF-RESCA-5F7 , which targets the HER2 receptor, was evaluated in mice bearing SKOV3 xenografts. This tracer showed a tumor uptake of 4.69 ± 1.51 %ID/g at 1 hour, which remained relatively stable at 3.34 ± 0.82 %ID/g and 3.77 ± 0.99 %ID/g at 2 and 4 hours post-injection, respectively.

Similarly, [¹⁸F]AlF-RESCA-MIRC213 , a nanobody-based radiotracer for HER2 imaging, demonstrated high tumor uptake in HER2-positive SK-OV-3 tumors (4.73 ± 1.18 %ID/g at 2 hours post-injection). In contrast, the uptake in HER2-negative MCF-7 tumors was significantly lower (1.36 ± 0.81 %ID/g). Co-injection with an excess of the unlabeled MIRC213 nanobody reduced the uptake in SK-OV-3 tumors to 1.70 ± 0.13 %ID/g, confirming the in vivo specificity of the tracer. The tumor-to-muscle ratio for the SK-OV-3 tumors was high at 28.66 ± 4.26.

| Conjugate | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Blocking Study Tumor Uptake (%ID/g) | Reference |

|---|---|---|---|---|---|

| [¹⁸F]AlF-H3RESCA-FAPI | U87MG | 1 hour | 1.10 ± 0.12 | 0.05 ± 0.02 | |

| [¹⁸F]AlF-RESCA-5F7 | SKOV3 | 1 hour | 4.69 ± 1.51 | N/A | |

| [¹⁸F]AlF-RESCA-5F7 | SKOV3 | 2 hours | 3.34 ± 0.82 | N/A | |

| [¹⁸F]AlF-RESCA-5F7 | SKOV3 | 4 hours | 3.77 ± 0.99 | N/A | |

| [¹⁸F]AlF-RESCA-MIRC213 | SK-OV-3 (HER2+) | 2 hours | 4.73 ± 1.18 | 1.70 ± 0.13 | |

| [¹⁸F]AlF-RESCA-MIRC213 | MCF-7 (HER2-) | 2 hours | 1.36 ± 0.81 | N/A |

Clearance Kinetics and Half-Life Determination

The clearance kinetics and biological half-life of this compound conjugates are crucial parameters that influence their imaging properties and dosimetry. Preclinical studies have provided initial insights into these characteristics for specific conjugates.

For [¹⁸F]AlF-H3RESCA-FAPI , plasma clearance experiments in mice revealed a two-phase elimination pattern. The initial, rapid distribution-phase half-life (t1/2α) was determined to be 0.76 minutes. This was followed by a much slower clearance-phase half-life (t1/2β) of more than 60 minutes. This pharmacokinetic profile suggests that the tracer is quickly taken up by tissues from the blood and then cleared more slowly from the body.

In the case of [¹⁸F]AlF-RESCA-HSA , a conjugate with human serum albumin, the blood biological half-life in rats was calculated to be 8.7 hours. This long half-life is expected due to the slow clearance of albumin from circulation and indicates that the radiolabeled conjugate maintains its integrity in vivo.

The clearance of these tracers from non-target organs is also an important consideration. For [¹⁸F]AlF-H3RESCA-FAPI, there was rapid clearance from most non-target tissues. However, as mentioned, significant retention was observed in the liver and intestines, which are the primary routes of metabolism and excretion for this particular conjugate. For nanobody-based conjugates like [¹⁸F]AlF-RESCA-MIRC213 , rapid blood clearance is generally observed due to their small size, which is below the threshold for renal glomerular filtration.

| Conjugate | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| [¹⁸F]AlF-H3RESCA-FAPI | Distribution-phase half-life (t1/2α) | 0.76 minutes | Mice | |

| [¹⁸F]AlF-H3RESCA-FAPI | Clearance-phase half-life (t1/2β) | > 60 minutes | Mice | |

| [¹⁸F]AlF-RESCA-HSA | Blood biological half-life | 8.7 hours | Rats |

Structure-Activity Relationship (SAR) Studies of this compound Conjugates

The stability of the radiometal complex is a critical factor for the successful application of a radiopharmaceutical, as the premature release of the radiometal in vivo can lead to non-specific radiation dose to healthy tissues. The structure of the chelator plays a pivotal role in determining this stability.

This compound is an acyclic pentadentate chelator. Acyclic chelators, in general, may exhibit suboptimal kinetic inertness compared to macrocyclic chelators like DOTA or NOTA. However, the design of RESCA incorporates features to enhance the stability of the [¹⁸F]AlF complex. The resulting Al¹⁸F-complex with RESCA has demonstrated high in vitro and in vivo stability in preclinical studies. For example, [¹⁸F]AlF-RESCA-MIRC213 remained stable in both PBS (88%) and 5% HSA (92%) after 6 hours of incubation. Furthermore, the low bone uptake observed in preclinical imaging with various [¹⁸F]AlF-RESCA conjugates suggests minimal defluorination and high in vivo stability of the complex.

While direct SAR studies modifying the core structure of H3Resca and evaluating the impact on stability are limited, the successful preclinical and initial clinical evaluations of [¹⁸F]AlF-RESCA conjugates underscore the sufficient stability of this chelation system for molecular imaging applications.

While specific SAR studies systematically modifying the linker in this compound conjugates are not extensively reported, general principles from the field of radiopharmaceuticals are applicable. For instance, the incorporation of hydrophilic linkers can promote renal clearance and reduce non-specific uptake in the liver and other tissues. Conversely, more lipophilic linkers may lead to increased hepatobiliary excretion.

The choice of linker can also impact the binding affinity of the targeting moiety. A linker that is too short may cause steric hindrance between the bulky chelator-radiometal complex and the target receptor, thereby reducing binding affinity. An appropriately designed linker provides the necessary spacing to avoid this interference. The development of cleavable linkers is another strategy that can be employed to enhance the therapeutic index of radiopharmaceuticals by allowing for the release of the radiolabeled entity within the tumor microenvironment or facilitating faster clearance from non-target tissues.

In the context of FAP-targeted radiopharmaceuticals, linker optimization has been shown to improve tumor retention and accelerate clearance from healthy tissues. While the specific linkers used in the reported this compound conjugates are not detailed in terms of systematic modifications, the favorable tumor-to-background ratios achieved suggest that the linkers employed are effective in preserving target affinity and promoting favorable pharmacokinetics.

A comparative study of a HER2-targeted nanobody conjugated to either RESCA or NOTA provides direct evidence for the role of chelator charge in renal clearance. The [¹⁸F]AlF-RESCA complex has a net negative charge, whereas the [¹⁸F]AlF-NOTA complex is neutral. In both preclinical mouse models and a clinical study, the [¹⁸F]AlF-RESCA-HER2-BCH conjugate demonstrated significantly lower renal accumulation compared to its NOTA counterpart. This difference in renal retention is attributed to the negative charge of the RESCA complex, which likely accelerates its clearance from the kidneys.

The reduced renal uptake of the RESCA-based tracer is a significant advantage, as high kidney retention can be a dose-limiting factor in radionuclide therapy and can lead to lower quality images in diagnostic applications due to high background signal. This highlights the importance of chelator selection and its resulting charge in the design of radiopharmaceuticals with optimized pharmacokinetic profiles.

Advanced Research Methodologies and Future Directions

Novel Bioconjugation Techniques Beyond Amine Coupling

The primary and most established method for conjugating the (+/-)-H3Resca chelator to biomolecules is through the use of its 2,3,5,6-tetrafluorophenyl (TFP) ester derivative, (+/-)-H3Resca-tfp. medchemexpress.comglpbio.comchemsrc.com This active ester readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins and peptides, to form stable amide bonds. medchemexpress.comchemsrc.com This amine coupling strategy has been successfully used to attach the RESCA chelator to a variety of biomolecules, including human serum albumin (HSA) and nanobodies. nih.gov While effective, this method results in random conjugation, as proteins typically possess multiple lysine residues, leading to a heterogeneous product with a variable number of chelators attached at different positions. nih.gov This heterogeneity can potentially impact the biological activity and pharmacokinetic profile of the resulting radiopharmaceutical.

Future advancements in bioconjugation are moving towards site-specific modification to ensure a homogeneous product with a precisely defined structure. While this compound is designed for amine coupling, the core RESCA chelator can be functionalized with alternative reactive groups to enable these more advanced techniques. Methodologies that represent a step beyond random amine coupling include:

Thiol-reactive Conjugation: This approach targets cysteine residues, which are far less abundant in proteins than lysines. By introducing a unique cysteine residue through protein engineering, a chelator functionalized with a maleimide or iodoacetamide group can be attached at a specific, predetermined site. This strategy has been employed for the site-specific radioiodination of HER2-targeting Affibody molecules, demonstrating its potential to decrease renal uptake of radioactivity. nih.gov

Click Chemistry: Bio-orthogonal reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC), offer highly specific and efficient conjugation under mild conditions. A RESCA chelator could be modified to contain an azide or alkyne group, allowing it to be "clicked" onto a biomolecule that has been correspondingly functionalized with the complementary reactive partner.

Enzymatic Ligation: Enzymes like sortase or transglutaminase can be used to attach a modified chelator to a specific recognition sequence engineered into the protein of interest. This provides a high degree of site-specificity and control over the conjugation reaction.

These site-specific strategies promise to yield well-defined, homogeneous radioconjugates with potentially superior properties, representing the next frontier in the application of the RESCA chelator. researchgate.net

Advanced Analytical Techniques for Comprehensive Characterization

The thorough characterization of this compound conjugates and their radiolabeled counterparts is critical to ensure their quality, purity, and stability. A suite of advanced analytical techniques is employed for this purpose:

Mass Spectrometry (MS): Electrospray Ionization Time-of-Flight High-Resolution Mass Spectrometry (ESI-TOF-HRMS) is a powerful tool used to confirm the successful conjugation of the RESCA chelator to the biomolecule. It allows for the precise determination of the molecular weight of the conjugate, which can be used to estimate the average number of chelators attached per protein molecule (the chelator-to-protein ratio). nih.gov For example, this technique was used to determine a chelator-to-protein ratio of 1.5 for (±)-H₃RESCA-NbV4m119 and 3 for (±)-H₃RESCA-HSA. nih.gov

Chromatographic Methods:

Size-Exclusion Chromatography (SEC): SEC is used to purify the bioconjugate after the coupling reaction and to analyze the final radiolabeled product. nih.govnih.gov This technique separates molecules based on their size, effectively removing any unreacted chelator and detecting the presence of aggregates or degradation products. nih.gov

Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is the gold standard for determining the radiochemical purity (RCP) of the final radiopharmaceutical. nih.govresearchgate.netresearchgate.net It separates the desired radiolabeled biomolecule from free [¹⁸F]fluoride and other radioactive impurities, allowing for precise quantification of the product's purity.

Radio-Thin-Layer Chromatography (Radio-TLC): Radio-TLC is a simpler and faster alternative to radio-HPLC for assessing radiochemical purity and monitoring the progress of the radiolabeling reaction. nih.govnih.govrsc.org For [¹⁸F]AlF-RESCA-5F7, radio-TLC was used with a phosphate-buffered saline mobile phase to confirm a radiochemical purity above 95%. nih.gov

In Vitro Stability Assays: To ensure the radiotracer will remain intact in vivo, its stability is assessed by incubation in relevant biological media, such as human or rat serum, at 37°C. acs.org The stability of the Al¹⁸F-complex is then analyzed over time using radio-TLC or radio-HPLC to quantify any potential release of the radionuclide. acs.org

Development of Next-Generation Radiotracers

The versatility of the Al¹⁸F-RESCA labeling method allows for its application to a wide range of targeting molecules, leading to the development of next-generation radiotracers for various diseases, primarily in oncology.

Tailoring Conjugates for Specific Biological Targets

By conjugating this compound to molecules with high affinity for specific biomarkers, highly targeted PET imaging agents can be developed. Examples include:

HER2 (Human Epidermal Growth Factor Receptor 2): An anti-HER2 nanobody, MIRC213, and an affibody, HER2-BCH, were conjugated with RESCA and labeled with [¹⁸F]AlF. nih.govresearchgate.net The resulting tracers, [¹⁸F]AlF-RESCA-MIRC213 and [¹⁸F]AlF-RESCA-HER2-BCH, demonstrated high specificity and clear visualization of HER2-positive tumors in both preclinical models and human patients. nih.govresearchgate.net The [¹⁸F]AlF-RESCA-MIRC213 tracer showed a high binding affinity (Kd) of 1.23 ± 0.58 nM. researchgate.net

FAP (Fibroblast Activation Protein): A small molecule inhibitor of FAP was conjugated to H3Resca and labeled to create [¹⁸F]AlF-H₃RESCA-FAPI. This tracer showed a very high binding affinity to FAP (KD < 10.09 pM) and demonstrated specific uptake in FAP-expressing tumors in mice. mdpi.com

CRIg (Complement Receptor of the Immunoglobulin Superfamily): A nanobody (NbV4m119) targeting the Kupffer cell marker CRIg was successfully conjugated and labeled using the Al¹⁸F-RESCA method. PET imaging in mice confirmed high specificity for CRIg in the liver. nih.gov

PDGFRβ (Platelet-Derived Growth Factor Receptor Beta): An Affibody molecule (Z09591) targeting PDGFRβ was conjugated with RESCA and successfully radiolabeled, demonstrating retained binding capacity to its target. nih.govresearchgate.net

Enhancing In Vivo Performance

A key goal in radiotracer development is to maximize tumor uptake while minimizing background signal from non-target tissues, particularly the kidneys and liver, to achieve high-contrast images. The RESCA chelator has shown significant advantages in this area compared to other commonly used chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).

A direct comparison between [¹⁸F]AlF-RESCA-HER2-BCH and [¹⁸F]AlF-NOTA-HER2-BCH in both mice and breast cancer patients revealed that the RESCA-based tracer had significantly lower renal accumulation. nih.gov In mice, the renal uptake of the RESCA tracer was approximately 30-fold lower than the NOTA tracer at 2 hours post-injection. nih.gov This translates to a lower radiation dose to the kidneys and potentially clearer images due to reduced background signal. nih.govresearchgate.net Similarly, a study comparing HER2-targeting affibodies showed that the [¹⁸F]AlF-RESCA conjugate had significantly lower radioactivity accumulation in the kidneys than the [¹⁸F]AlF-NOTA-labeled version. nih.gov

The favorable pharmacokinetics of RESCA-based tracers also lead to high tumor-to-background ratios. For instance, [¹⁸F]AlF-H₃RESCA-FAPI showed tumor-to-muscle and tumor-to-blood ratios of 4.40 and 4.56, respectively. mdpi.com The HER2-targeting nanobody [¹⁸F]AlF-RESCA-MIRC213 achieved a high tumor-to-muscle ratio of 28.66 in a preclinical model. researchgate.net

| Tracer | Target | Chelator | Tumor Uptake (%ID/g at 2h) | Kidney Uptake (%ID/g at 2h) | Tumor/Muscle Ratio (at 2h) | Reference |

|---|---|---|---|---|---|---|

| [¹⁸F]AlF-HER2-BCH | HER2 | RESCA | 14.39 ± 2.45 | 5.16 ± 0.22 | N/A | nih.gov |

| [¹⁸F]AlF-HER2-BCH | HER2 | NOTA | 16.24 ± 1.74 | 158.73 ± 5.44 | N/A | nih.gov |

| [¹⁸F]AlF-RESCA-MIRC213 | HER2 | RESCA | 4.73 ± 1.18 | N/A | 28.66 ± 4.26 | researchgate.net |

| [¹⁸F]AlF-H₃RESCA-FAPI | FAP | RESCA | 1.10 ± 0.12 | N/A | 4.40 ± 0.71 | mdpi.com |

Automation and Kit-Based Radiopharmaceutical Production

The widespread clinical adoption of a radiotracer is greatly facilitated by simple, reproducible, and automated production methods. The Al¹⁸F-RESCA labeling chemistry is exceptionally well-suited for this purpose. The reaction proceeds in a single step, under mild conditions (room temperature or mild heating to 37-60°C) in an aqueous solution, and is typically complete within 15-30 minutes. nih.govnih.govresearchgate.net

These characteristics make the Al¹⁸F-RESCA method a prime candidate for automation on commercially available synthesis modules. nih.gov Automation improves consistency between batches, increases radiochemical yields, and, crucially, reduces the radiation dose to radiochemists. nih.gov

Furthermore, the simplicity of the reaction lends itself to the development of "kit-based" formulations. nih.govugent.beresearchgate.net Such a kit would contain a sterile vial with the RESCA-conjugated precursor molecule and necessary buffers. The user would simply add the cyclotron-produced [¹⁸F]AlF solution to the vial, wait a short incubation period, and perform a simple purification step, often with a pre-packed size-exclusion cartridge. nih.gov This "shake-and-bake" approach would significantly simplify the production of ¹⁸F-labeled biomolecules, making these advanced imaging agents accessible to a larger number of hospitals and imaging centers, including those without extensive radiochemistry facilities. nih.govrsc.org This has the potential to greatly expand the availability and impact of PET radiotracers developed using the this compound chelator.

Q & A

Q. What are the established protocols for synthesizing and characterizing (+/-)-H3Resca-tfp?

this compound synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, followed by purification via column chromatography. Characterization requires analytical techniques like high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) and cross-referencing spectral data with literature .

Q. How should researchers validate the enantiomeric purity of this compound in experimental setups?

Enantiomeric purity is critical for pharmacological studies. Use chiral HPLC or capillary electrophoresis with a chiral stationary phase to separate enantiomers. Calculate enantiomeric excess (ee) using peak integration. For absolute configuration determination, employ X-ray crystallography or circular dichroism (CD) spectroscopy. Cross-validate results with synthetic standards .

Q. What are the primary challenges in stabilizing this compound under varying experimental conditions?

Stability studies should assess degradation under light, heat, and humidity. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on degradation pathways identified through kinetic modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation time) or enantiomer-specific effects. Conduct a meta-analysis to compare variables across studies. Use standardized assays (e.g., IC₅₀ measurements under controlled pH and temperature) and isolate enantiomers to test activity individually. Apply statistical tools like ANOVA to identify confounding factors .

Q. What methodologies are recommended for analyzing the compound’s interaction with biological targets at the molecular level?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For structural insights, use X-ray crystallography or cryo-EM to resolve ligand-target complexes. Molecular dynamics simulations can further elucidate binding kinetics and conformational changes .

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in vivo?

Use radiolabeled isotopes (e.g., ¹⁴C) or stable isotope tracers to track metabolites in animal models. Combine LC-MS/MS for metabolite identification and pharmacokinetic modeling (e.g., compartmental analysis) to quantify clearance rates. Cross-reference findings with in vitro hepatocyte assays to validate metabolic stability .

Methodological and Data Analysis Questions

Q. What statistical approaches are optimal for handling variability in this compound dose-response data?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Use bootstrapping or Monte Carlo simulations to assess confidence intervals. For outlier detection, leverage Grubbs’ test or robust regression techniques .

Q. How can researchers integrate conflicting structural data from NMR and computational modeling?

Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts. Use root-mean-square deviation (RMSD) analysis to quantify alignment between predicted and observed structures. Validate ambiguous assignments via 2D NMR (e.g., NOESY, HSQC) .

Experimental Design and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

Publish detailed protocols with exact reagent grades, equipment specifications (e.g., HPLC column type), and raw spectral data. Use collaborative platforms like Open Science Framework (OSF) to share step-by-step videos or annotated reaction setups. Conduct interlaboratory studies to identify critical control parameters .

Q. How should researchers address the compound’s solubility limitations in pharmacological assays?

Screen co-solvents (e.g., DMSO, cyclodextrins) using phase solubility studies. For in vivo applications, formulate nanoparticles or liposomes to enhance bioavailability. Validate solubility using dynamic light scattering (DLS) or nephelometry .

Critical Evaluation of Existing Literature

Q. What criteria should guide the selection of prior studies for comparative analysis in a new this compound project?

Prioritize studies with transparent methodology (e.g., full experimental details in supplementary materials), peer-reviewed validation, and datasets accessible via repositories like PubChem or ChEMBL. Exclude studies lacking enantiomeric purity data or statistical rigor .

Q. How can researchers identify gaps in the current understanding of this compound’s mechanism of action?

Conduct systematic reviews using PRISMA guidelines to map published findings. Use text-mining tools (e.g., VOSviewer) to visualize understudied pathways or targets. Propose hypotheses based on network pharmacology models linking the compound to unexplored biological networks .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies involving this compound?

Adhere to ARRIVE guidelines for animal research, including justification of sample sizes and humane endpoints. For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant providers) and obtain institutional review board (IRB) approval .

Q. How should researchers report negative or inconclusive results in this compound studies?

Use platforms like Zenodo or Figshare to publish negative datasets with detailed metadata. In manuscripts, discuss potential reasons for unexpected outcomes (e.g., assay interference, compound instability) to guide future research .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.